molecular formula C15H13NO B8688937 2-Pyridin-4-ylmethyl-indan-1-one CAS No. 4803-61-6

2-Pyridin-4-ylmethyl-indan-1-one

Cat. No.: B8688937
CAS No.: 4803-61-6
M. Wt: 223.27 g/mol
InChI Key: SQGMRMOPTFCLKQ-UHFFFAOYSA-N
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Description

2-Pyridin-4-ylmethyl-indan-1-one is a bicyclic organic compound featuring an indan-1-one core (a benzene ring fused to a cyclopentanone) substituted at the 2-position with a pyridin-4-ylmethyl group. This compound’s structural hybrid may confer unique physicochemical properties, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

4803-61-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H13NO/c17-15-13(9-11-5-7-16-8-6-11)10-12-3-1-2-4-14(12)15/h1-8,13H,9-10H2

InChI Key

SQGMRMOPTFCLKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)CC3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs. Flexibility: The indanone core in this compound imposes rigidity, whereas dihydropyridine derivatives (e.g., ) exhibit partial saturation, enabling conformational flexibility .
  • Hydrogen Bonding: The pyridine N in this compound acts as a weak hydrogen-bond acceptor, contrasting with hydroxyl-containing analogues (e.g., pyridin-2-one(1) in ), which form stronger donor-acceptor networks .
2.2 Crystallographic and Packing Behavior

Crystallographic data from the Cambridge Structural Database (CSD) () suggests that indanone derivatives often exhibit planar ring systems, with puckering parameters (e.g., Cremer-Pople coordinates) close to zero . By contrast, pyrimidine or pyridine substituents (e.g., 4-Acetyl-2-methylpyrimidine) may introduce slight deviations due to steric or electronic effects. For example:

  • Indanone Derivatives: Typically adopt planar conformations, facilitating dense crystal packing via π-stacking .
  • Pyridine/Pyrimidine Analogues : Heteroatoms disrupt symmetry, leading to varied packing motifs. 4-Acetyl-2-methylpyrimidine’s acetyl group may engage in ketone-mediated C=O···H interactions .
2.3 Electronic and Solubility Profiles
  • Electron-Withdrawing Effects: The pyridinylmethyl group in this compound may reduce electron density at the indanone carbonyl, altering reactivity compared to acetyl-substituted pyrimidines ().
  • Solubility: Indanone derivatives generally exhibit low aqueous solubility due to hydrophobicity. Pyridine substituents could marginally improve solubility via polar interactions, as seen in pyridin-2-one derivatives () .

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